molecular formula C12H8Cl2N2O B5917505 N-(2,5-dichlorophenyl)isonicotinamide

N-(2,5-dichlorophenyl)isonicotinamide

Cat. No. B5917505
M. Wt: 267.11 g/mol
InChI Key: LQIDAYWUWLRPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)isonicotinamide is a compound that has not been extensively studied. It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Mechanism of Action

The mechanism of action of DCINA is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. DCINA has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor and anti-inflammatory effects. DCINA has also been found to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCINA has been found to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. DCINA has also been found to inhibit the production of inflammatory cytokines and chemokines. Additionally, DCINA has been found to inhibit the replication of the influenza virus.

Advantages and Limitations for Lab Experiments

DCINA has several advantages for lab experiments, including its potent biological activity and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of DCINA. One potential direction is the development of DCINA derivatives with improved solubility and reduced toxicity. Another potential direction is the investigation of the mechanism of action of DCINA in more detail. Additionally, the potential use of DCINA as a therapeutic agent for cancer and inflammatory diseases should be further explored.

Synthesis Methods

DCINA can be synthesized using various methods, including the reaction of isonicotinamide with 2,5-dichlorobenzoyl chloride in the presence of a base or the reaction of 2,5-dichloroisonicotinic acid with thionyl chloride followed by reaction with ammonia. The yield of DCINA using these methods ranges from 40-70%.

Scientific Research Applications

DCINA has been extensively studied for its various biological activities, including its anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. DCINA has also been found to have potent anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, DCINA has been found to have antiviral activity against the influenza virus.

properties

IUPAC Name

N-(2,5-dichlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-2-10(14)11(7-9)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIDAYWUWLRPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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